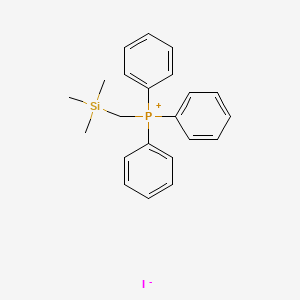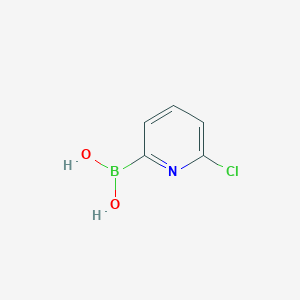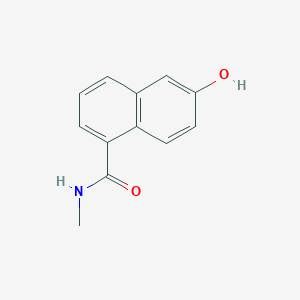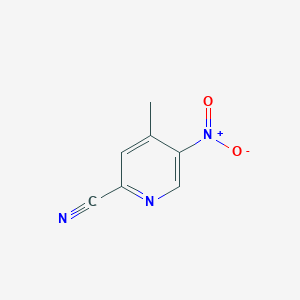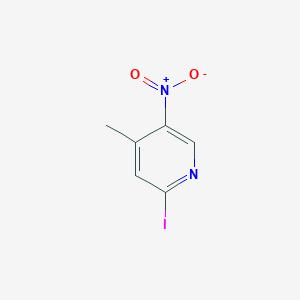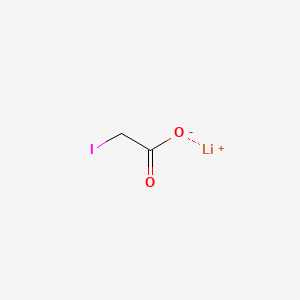
Lithium iodoacetate
Overview
Description
Lithium iodoacetate, also known as Iodoacetic acid lithium salt, is a chemical compound with the linear formula ICH2COOLi . It has a molecular weight of 191.88 .
Molecular Structure Analysis
The linear formula of this compound is ICH2COOLi . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.88 . The melting point is approximately 239°C .Scientific Research Applications
1. Impact on Thyroid Function
Lithium impacts thyroid function through various mechanisms. It affects cell function by inhibiting adenosine triphosphatase (ATPase) activity, cyclic adenosine monophosphate (cAMP), and intracellular enzymes. Specifically, lithium concentrates in the thyroid, inhibiting thyroidal iodine uptake, iodotyrosine coupling, alters thyroglobulin structure, and inhibits thyroid hormone secretion. This can lead to hypothyroidism and goiter, with effects on brain deiodinase enzymes and thyroid hormone receptor concentration in the hypothalamus under investigation (Lazarus, 1998).
2. Detection in Biological Tissues
The ability to detect lithium in biological tissues is crucial for understanding its therapeutic mechanisms. Laser-induced breakdown spectroscopy (LIBS) has been developed for the rapid and in situ detection of lithium in tissues, showing pronounced lithium emissions from the rat thyroid, salivary, and mammary glands when lithium is administered orally. This technique helps in studying the distribution of lithium across the body and could be adapted for use in humans (Ahmed et al., 2018).
3. Role in Circadian Clock Regulation
Lithium, an inhibitor of glycogen synthase kinase 3 (GSK3), plays a role in regulating the circadian rhythm. GSK3β phosphorylates and stabilizes the nuclear receptor Rev-erbα, a component of the circadian clock. Lithium treatment leads to rapid proteasomal degradation of Rev-erbα and activation of clock gene Bmal1, highlighting its critical role in the peripheral clock and as a biological target of lithium therapy (Yin et al., 2006).
4. Antithyroid Effects
Lithium has antithyroid effects, including increased thyroid weight and slowing of thyroidal iodine release. It elevates iodine uptake and decreases the proportion of iodine present as iodothyronines. These effects contribute to the management of thyroid conditions and are important in understanding the impact of lithium on iodine metabolism (Berens et al., 1970).
5. Longevity and Genetic Regulation
Lithium extends longevity through altered expression of genes encoding nucleosome-associated functions. Its effect on survival can be linked to histone methylation and chromatin structure, providing insights into the mechanisms of lithium's action in mood affect disorders and its potential therapeutic applications (McColl et al., 2008).
6. Neuroprotective Effects
Lithium is recognized for its neuroprotective effects, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. It modulates several homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. This broad range of effects is linked to the inhibition of GSK-3β and inositol monophosphatase (IMP) by lithium, reinforcing its potential as a disease-modifying treatment (Forlenza et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Lithium iodoacetate is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This enzyme plays a crucial role in the glycolysis pathway, which is the process of breaking down glucose for energy production .
Mode of Action
This compound interacts with its primary target, GAPDH, by irreversibly inhibiting its activity . This inhibition results in a decrease in the production of lactate, a key product of glycolysis . Additionally, this compound has been found to deplete the cellular glutathione (GSH) content .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis due to its inhibition of GAPDH . This results in a decrease in lactate production, which can impact energy production within the cell . Additionally, the depletion of GSH can affect the glutathione metabolism, which plays a critical role in protecting the cell from oxidative stress .
Pharmacokinetics
As a lithium salt, it is expected to be soluble in water, which could potentially influence its absorption and distribution within the body .
Result of Action
The inhibition of GAPDH by this compound leads to a decrease in lactate production and a disruption in energy production within the cell . The depletion of GSH can lead to an increase in oxidative stress within the cell, which can potentially lead to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its interaction with its target . Additionally, the presence of other ions in the environment can potentially affect the solubility and stability of the compound .
Biochemical Analysis
Biochemical Properties
Lithium iodoacetate plays a significant role in biochemical reactions, particularly as an inhibitor of glycolysis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase by alkylating the catalytic cysteine residue, thereby inhibiting its activity . This inhibition prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis. Additionally, this compound has been shown to interact with other cysteine-containing proteins, leading to the modification of -SH groups and preventing the re-formation of disulfide bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to a decrease in ATP production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce cell death by disrupting energy production and increasing oxidative stress . Additionally, it can affect cell proliferation and differentiation by altering the availability of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. By alkylating the catalytic cysteine residue of glyceraldehyde-3-phosphate dehydrogenase, this compound irreversibly inhibits the enzyme’s activity . This inhibition leads to a buildup of upstream glycolytic intermediates and a decrease in downstream products, ultimately disrupting cellular energy production. Furthermore, this compound can modify other cysteine-containing proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it may discolor to yellow upon prolonged storage . In vitro studies have shown that this compound can inhibit glycolysis within a few hours of application, with the effects persisting for several days . Long-term exposure to this compound can lead to sustained inhibition of glycolysis and alterations in cellular metabolism, which may affect cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit glycolysis without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cell death, and organ damage . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a decrease in ATP production and an accumulation of upstream glycolytic intermediates. Additionally, this compound can affect other metabolic pathways by modifying cysteine-containing enzymes and proteins, thereby altering their activity and stability .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can enter cells via passive diffusion or active transport, depending on the cell type and environmental conditions . Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to its localization in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with intracellular proteins and enzymes. It can localize to the cytoplasm, where it inhibits glycolytic enzymes, or to other cellular compartments, depending on the presence of specific targeting signals or post-translational modifications . The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s stability and reactivity .
properties
IUPAC Name |
lithium;2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2.Li/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFQIDTJPHHFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ILiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070346 | |
| Record name | Lithium iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65749-30-6 | |
| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065749306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





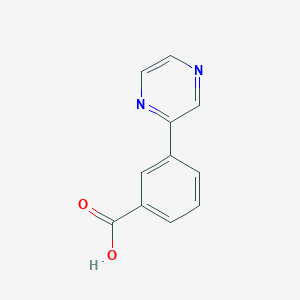

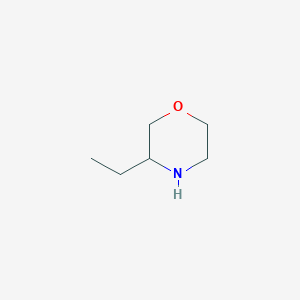
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
